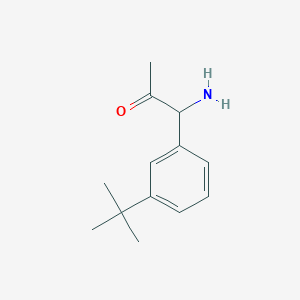
2-(1-AMINO-2-HYDROXYETHYL)BENZONITRILEHCl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-AMINO-2-HYDROXYETHYL)BENZONITRILEHCl typically involves the reaction of benzaldehyde with hydroxylamine hydrochloride to form benzonitrile, which is then further reacted with appropriate reagents to introduce the amino and hydroxyethyl groups . The reaction conditions often include the use of ionic liquids as co-solvents and catalysts, which help in achieving high yields and simplifying the separation process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2-(1-AMINO-2-HYDROXYETHYL)BENZONITRILEHCl can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The amino and hydroxy groups can participate in substitution reactions with other reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce primary amines .
Aplicaciones Científicas De Investigación
2-(1-AMINO-2-HYDROXYETHYL)BENZONITRILEHCl has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, coatings, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-(1-AMINO-2-HYDROXYETHYL)BENZONITRILEHCl involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to 2-(1-AMINO-2-HYDROXYETHYL)BENZONITRILEHCl include:
Uniqueness
The uniqueness of this compound lies in its specific combination of amino and hydroxyethyl groups, which confer distinct chemical and biological properties compared to other benzonitrile derivatives .
Propiedades
Fórmula molecular |
C9H10N2O |
|---|---|
Peso molecular |
162.19 g/mol |
Nombre IUPAC |
2-(1-amino-2-hydroxyethyl)benzonitrile |
InChI |
InChI=1S/C9H10N2O/c10-5-7-3-1-2-4-8(7)9(11)6-12/h1-4,9,12H,6,11H2 |
Clave InChI |
KACKDXQDSOFGIC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C#N)C(CO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2R,3R,5R)-5-(7-Amino-3H-[1,2,3]triazolo[4,5-D]pyrimidin-3-YL)-2-((benzoyloxy)methyl)-4,4-difluorotetrahydrofuran-3-YL benzoate](/img/structure/B13046637.png)






![4-Amino-5,6-dihydro-4H-cyclopenta[B]thiophene-4-carboxylic acid](/img/structure/B13046673.png)

![Methyl (S)-1'-(cyclobutylmethyl)-2'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxylate](/img/structure/B13046706.png)




